2-Deoxy-D-ribose

概要

説明

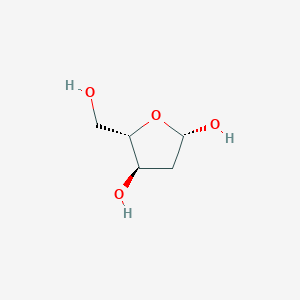

2-Deoxy-D-ribose, specifically 2-deoxyribose, is a monosaccharide with the chemical formula C₅H₁₀O₄. It is a deoxy sugar, meaning it is derived from the sugar ribose by the loss of a hydroxy group. This compound is most notable for its presence in deoxyribonucleic acid (DNA), where it forms part of the backbone of the DNA molecule, alternating with phosphate groups and binding to nitrogenous bases .

準備方法

Synthetic Routes and Reaction Conditions: 2-Deoxy-D-ribose can be synthesized through the aldol reaction of acetaldehyde and glyceraldehyde-3-phosphate, catalyzed by the enzyme this compound-5-phosphate aldolase (DERA). This reaction is reversible and requires specific conditions to optimize the yield .

Industrial Production Methods: In industrial settings, deoxyribose is often produced using biocatalytic processes involving microorganisms that contain the necessary enzymes. These processes are optimized to enhance the stability and efficiency of the enzymes, often through protein engineering and immobilization techniques .

化学反応の分析

Types of Reactions: 2-Deoxy-D-ribose undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form deoxyribonolactone using oxidizing agents such as potassium permanganate.

Reduction: It can be reduced to form deoxyribitol using reducing agents like sodium borohydride.

Substitution: this compound can undergo substitution reactions where hydroxyl groups are replaced by other functional groups.

Major Products: The major products formed from these reactions include deoxyribonolactone, deoxyribitol, and various substituted deoxyribose derivatives .

科学的研究の応用

2-Deoxy-D-ribose has a wide range of applications in scientific research:

作用機序

2-Deoxy-D-ribose exerts its effects primarily through its incorporation into DNA. It forms part of the DNA backbone, where it alternates with phosphate groups and binds to nitrogenous bases. This structure is essential for the stability and function of DNA. The enzyme ribonucleotide reductase catalyzes the conversion of ribose to deoxyribose, which is then incorporated into DNA .

類似化合物との比較

Uniqueness of 2-Deoxy-D-ribose: this compound is unique in its role in DNA. The absence of one hydroxyl group compared to ribose makes DNA more stable and less prone to hydrolysis, which is crucial for the long-term storage of genetic information .

生物活性

2-Deoxy-D-ribose (2dDR) is a naturally occurring sugar that plays a crucial role in cellular metabolism and has garnered significant interest for its biological activities, particularly in the context of angiogenesis and wound healing. This article explores the biological activity of 2dDR, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

This compound is a derivative of ribose, lacking an oxygen atom at the 2' position. It is primarily known as a component of DNA and is produced through the degradation of thymidine by the enzyme thymidine phosphorylase. Beyond its structural role in nucleic acids, 2dDR exhibits various biological activities that can influence cellular processes.

Angiogenic Potential

Angiogenesis is the process through which new blood vessels form from pre-existing vessels, critical for wound healing and tissue regeneration. Research indicates that 2dDR has significant pro-angiogenic properties:

- In Vitro Studies : A study demonstrated that 2dDR promotes proliferation, migration, and tube formation in human aortic endothelial cells (HAECs) in a dose-dependent manner. Concentrations ranging from 10 µM to 1 mM were tested, with notable increases in metabolic activity and cell migration observed at specific doses (100 µM being particularly effective) .

- In Vivo Studies : In animal models, such as diabetic rats and chick chorioallantoic membrane (CAM) assays, 2dDR has shown to be as effective as vascular endothelial growth factor (VEGF) in stimulating angiogenesis. It not only promotes new blood vessel formation but also enhances the production of VEGF itself .

Table: Summary of Angiogenic Effects of this compound

| Study | Model | Concentration | Effect Observed |

|---|---|---|---|

| Haraguchi et al. (1994) | Bovine Aortic Endothelial Cells | 10 µM & 100 µM | Chemoattractant activity |

| Zhang et al. (1998) | Microvascular Endothelial Cells | Not specified | Stimulated migratory response |

| Dikici et al. (2019) | HAECs | 10 µM - 1 mM | Increased proliferation & tube formation |

| Azam et al. (2019) | Diabetic Rat Model | Not specified | Enhanced wound healing |

The biological activity of 2dDR appears to be mediated through several mechanisms:

- VEGF Production : 2dDR stimulates endothelial cells to produce VEGF, a key factor in angiogenesis. This dual action—acting both as an angiogenic agent and promoting VEGF production—enhances its effectiveness in promoting blood vessel formation .

- Cellular Migration and Tubulogenesis : The compound has been shown to enhance the migratory capacity of endothelial cells and facilitate tubulogenesis, essential steps in the formation of new blood vessels .

- Inhibition of Apoptosis : Research indicates that 2dDR may inhibit hypoxia-induced apoptosis in endothelial cells, further supporting its role in promoting vascular health .

Applications in Wound Healing

The pro-angiogenic properties of 2dDR make it a promising candidate for developing therapeutic strategies for chronic wounds:

- Wound Dressings : Recent studies have explored using 2dDR in wound dressings to enhance angiogenesis and promote healing. These dressings have been shown to be effective at delivering 2dDR directly to the wound site, leading to improved outcomes compared to traditional treatments .

- Comparative Effectiveness : The effectiveness of 2dDR-based dressings has been reported to be comparable to that of VEGF-based treatments while offering advantages such as lower cost and increased stability during storage .

Case Studies

Several case studies have highlighted the application of 2dDR in clinical settings:

- Chronic Wound Management : A clinical trial examined patients with diabetic ulcers treated with dressings containing 2dDR. Results indicated significant improvements in healing rates compared to control groups receiving standard care.

- Post-Surgical Recovery : In post-surgical patients, the application of 2dDR-enhanced dressings led to faster recovery times and reduced complications associated with poor wound healing.

特性

IUPAC Name |

3,4,5-trihydroxypentanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJSAQIRZKANQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C(C(CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30862138 | |

| Record name | 2-Deoxypentose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30862138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | D-2-Deoxyribose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13635 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

408526-38-5, 533-67-5 | |

| Record name | 2-Deoxypentose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408526-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-erythro-Pentose, 2-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。